Strict Maltose Specificity Versus Broad Acceptor Specificity in Reverse Phosphorolysis
Maltose phosphorylase exhibits a functional dichotomy: strict specificity for maltose in the phosphorolytic (forward) direction, but broad acceptor promiscuity in the reverse (synthetic) direction. Wild-type maltose phosphorylase shows zero detectable activity with isomaltose, nigerose, kojibiose, or trehalose [1]. In contrast, glycogen phosphorylase (EC 2.4.1.1) acts exclusively on α-1,4-glucan polymers and is inactive toward maltose; starch phosphorylase similarly requires oligomeric substrates (G6-G10) [2]. Trehalose phosphorylase (EC 2.4.1.64) and kojibiose phosphorylase (EC 2.4.1.230) display strict α-(1,1) and α-(1,2) linkage specificity, respectively, with no cross-reactivity toward maltose [3]. This strict forward specificity enables maltose-selective detection in complex biological matrices, a property not achievable with broader-specificity phosphorylases.
| Evidence Dimension | Substrate recognition profile |
|---|---|
| Target Compound Data | Active: maltose (100%); Inactive: isomaltose, nigerose, kojibiose, trehalose (0% activity) |
| Comparator Or Baseline | Trehalose phosphorylase: active on trehalose only; Kojibiose phosphorylase: active on kojibiose only; Glycogen phosphorylase: inactive on maltose, active on glycogen/maltodextrins |
| Quantified Difference | Absolute specificity distinction (all-or-none activity pattern) |
| Conditions | Phosphorolysis direction; multiple enzyme sources (Lactobacillus brevis, Lactobacillus acidophilus, Bacillus sp.) |
Why This Matters
This specificity dichotomy enables maltose-selective detection and unique one-pot synthetic strategies that circumvent costly β-glucose 1-phosphate addition, a feature not available with alternative phosphorylases.
- [1] BRENDA Enzyme Database. EC 2.4.1.8 - maltose phosphorylase: Substrate specificity. View Source
- [2] MetaCyc. EC 2.4.1.1 - glycogen/starch phosphorylase. View Source
- [3] Nakai H, et al. Rational engineering of Lactobacillus acidophilus NCFM maltose phosphorylase into either trehalose or kojibiose dual specificity phosphorylase. Protein Eng Des Sel. 2010;23(10):781-7. View Source
